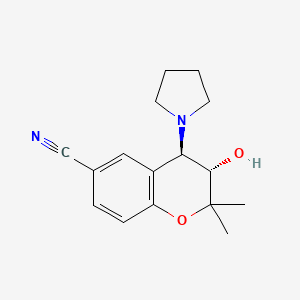
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
概要
準備方法
合成経路と反応条件
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法により、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することができます。このプロセスには、以下の手順が含まれます。
第一アミノ酸の付着: C末端アミノ酸(Met)は樹脂に付着しています。
脱保護とカップリング: アミノ酸の保護基は除去され、次のアミノ酸(Leu)はHBTUまたはDICなどのカップリング試薬を用いてカップリングされます。
繰り返し: 脱保護とカップリングのステップは、配列の後の各アミノ酸に対して繰り返されます。
工業的生産方法
This compoundのようなペプチドの工業的生産は、しばしば、SPPSプロセスを合理化する自動ペプチド合成装置を使用します。これらの機械は、複数の合成サイクルを処理できるため、高い収率と純度を保証します。 さらに、大規模生産には、反応条件の最適化と、工業規格を満たすための高度な精製方法の使用が含まれる場合があります .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メチオニン残基は、メチオニンスルホキシドまたはメチオニンスルホンに酸化される可能性があります。
還元: 存在する場合、ジスルフィド結合は遊離チオールに還元される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはギ酸は、酸化反応に使用できます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。
生成される主な生成物
酸化: メチオニンスルホキシドまたはメチオニンスルホン。
還元: ジスルフィド結合からの遊離チオール基。
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。
化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: 細胞シグナル伝達とホルモン放出における役割について調査されています。
医学: 胃腸疾患と癌における潜在的な治療的応用について探求されています。
化学反応の分析
Types of Reactions
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and hormone release.
Medicine: Explored for its potential therapeutic applications in gastrointestinal disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2の作用機序には、標的細胞上の特定の受容体への結合が含まれます。この結合は、ガストリンの放出とその他の生物学的効果につながる細胞内シグナル伝達経路のカスケードを開始します。 このペプチドは、アデニル酸シクラーゼやホスホリパーゼCなどの下流エフェクターを活性化し、最終的に生理学的応答をもたらす、Gタンパク質共役受容体(GPCR)と相互作用します .
類似の化合物との比較
類似の化合物
ボンベシン: ガストリンの放出を刺激する同様の配列を持つペプチド。
ガストリン: 胃酸分泌を直接刺激するホルモン。
サブスタンスP: 痛みの知覚と炎症に関与する神経ペプチド.
独自性
This compoundは、特定の配列とアセチル化により、独自の生物学的活性を有するため、ユニークです。 GRP受容体に選択的に結合してガストリンの放出を調節する能力は、他のペプチドとは異なります .
類似化合物との比較
Similar Compounds
Bombesin: A peptide with a similar sequence that also stimulates gastrin release.
Gastrin: A hormone that directly stimulates gastric acid secretion.
Substance P: A neuropeptide involved in pain perception and inflammation.
Uniqueness
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is unique due to its specific sequence and acetylation, which confer distinct biological activities. Its ability to selectively bind to GRP receptors and modulate gastrin release sets it apart from other peptides .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSCGOLEUORDO-IFIOYJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N14O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



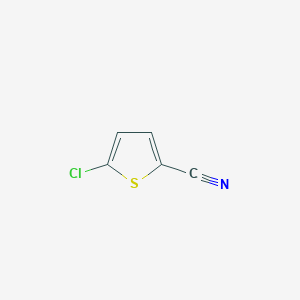
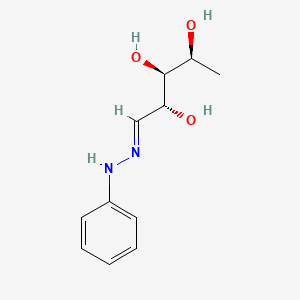


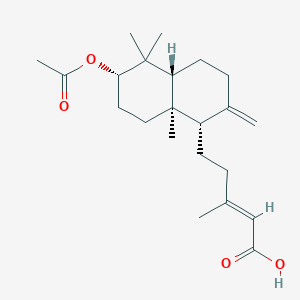



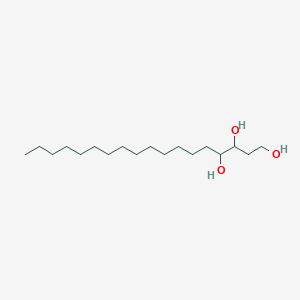
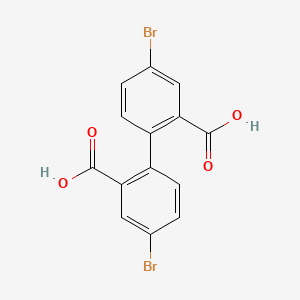

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
